

Application Note: Mass Spectrometry Fragmentation Analysis of Voriconazole EP Impurity D-d3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of **Voriconazole EP Impurity D-d3** using mass spectrometry. Voriconazole EP Impurity D is the (2S, 3R)-enantiomer of Voriconazole, a triazole antifungal agent.[1][2] The deuterated form, **Voriconazole EP Impurity D-d3**, is a stable isotope-labeled internal standard crucial for the accurate quantification of the impurity in pharmaceutical formulations.[3] Understanding its fragmentation pattern is essential for developing robust analytical methods for impurity profiling. [4][5][6][7] This note outlines the experimental workflow, predicted fragmentation pathways, and quantitative data for the analysis of this specific impurity.

Introduction

Voriconazole is a broad-spectrum antifungal medication used to treat serious fungal infections. [8][9] Its synthesis can result in the formation of various process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[8][10] Voriconazole EP Impurity D is a specified impurity in the European Pharmacopoeia.[2][11] The use of a deuterated internal standard, such as **Voriconazole EP Impurity D-d3**, is a common practice in quantitative mass spectrometry to correct for matrix effects and variations in instrument response. This application note details a



liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of **Voriconazole EP Impurity D-d3**.

Experimental Protocol

This protocol describes a general method for the analysis of **Voriconazole EP Impurity D-d3**. Optimization may be required based on the specific instrumentation and laboratory conditions.

- 1. Sample Preparation
- Standard Solution: Prepare a stock solution of **Voriconazole EP Impurity D-d3** in methanol at a concentration of 1 mg/mL. Further dilute with a 50:50 mixture of methanol and water to achieve a working standard concentration of 1 µg/mL.
- Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug substance, drug product). A generic approach involves dissolving the sample in a suitable solvent, such as methanol, followed by dilution to the desired concentration.
- 2. Liquid Chromatography Conditions
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm) is suitable for the separation.[8]
- Mobile Phase:
 - Solvent A: 0.1% Formic acid in water
 - Solvent B: 0.1% Formic acid in acetonitrile
- Gradient Program: A typical gradient would start with a low percentage of Solvent B, ramping up to elute the analyte, followed by a column wash and re-equilibration. A starting point could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μL



Column Temperature: 30 °C

3. Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Mode: Product Ion Scan

Collision Gas: Argon

Key Parameters:

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 20-40 eV).

Data Presentation

The expected mass-to-charge ratios (m/z) for the precursor and major product ions of Voriconazole EP Impurity D and its d3-labeled counterpart are summarized in the table below. The fragmentation pattern of Voriconazole EP Impurity D is expected to be identical to that of Voriconazole. The d3-labeling will result in a 3-Dalton shift for the precursor ion and any fragments containing the deuterium label.

Analyte	Precursor Ion [M+H]+ (m/z)	Major Product Ions (m/z)
Voriconazole EP Impurity D	350.1	281.1, 224.1, 127.1
Voriconazole EP Impurity D-d3	353.1	284.1, 227.1, 127.1

Note: The specific product ions and their relative abundances may vary depending on the mass spectrometer and collision energy used.



Visualization of Workflow and Fragmentation

Experimental Workflow



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Caption: Figure 1: A generalized workflow for the analysis of pharmaceutical impurities using LC-MS/MS.

Proposed Fragmentation Pathway of Voriconazole EP Impurity D-d3

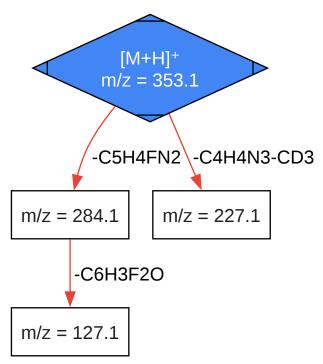


Figure 2: Proposed Fragmentation of Voriconazole EP Impurity D-d3



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Caption: Figure 2: A proposed ESI+ fragmentation pathway for **Voriconazole EP Impurity D-d3**.

Discussion

The proposed fragmentation pathway for **Voriconazole EP Impurity D-d3** is based on the known fragmentation of Voriconazole.[12] The precursor ion at m/z 353.1 corresponds to the protonated molecule. The major fragmentation pathways are expected to involve the cleavage of the triazole and fluoropyrimidine moieties. The loss of the fluoropyrimidine group results in the fragment ion at m/z 284.1. The subsequent loss of the difluorophenyl group from this fragment would lead to the ion at m/z 127.1. Another significant fragmentation pathway involves the cleavage of the bond adjacent to the tertiary alcohol, leading to the fragment at m/z 227.1. The presence of the d3-label on the methyl group results in the corresponding mass shifts in the precursor and the fragments containing this group.

Conclusion

This application note provides a comprehensive protocol and expected fragmentation data for the analysis of **Voriconazole EP Impurity D-d3** by LC-MS/MS. The detailed methodology and data will aid researchers and analytical scientists in the development and validation of methods for the accurate quantification of this impurity in pharmaceutical samples, ensuring the quality and safety of Voriconazole products.

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